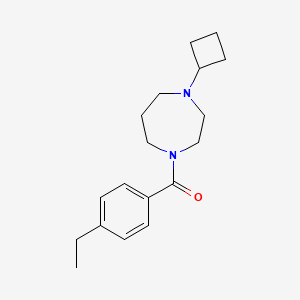

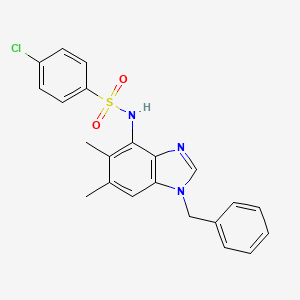

![molecular formula C17H18N2O4S B2465761 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448129-32-5](/img/structure/B2465761.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds . The molecule also contains a urea group, which is often used in medicinal chemistry due to its ability to form multiple hydrogen bonds, and a methylthio phenyl group, which can contribute to the lipophilicity and thus the bioavailability of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxol ring, the urea group, and the methylthio phenyl group. These groups could potentially influence the compound’s conformation, reactivity, and interactions with biological targets .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the urea group could potentially undergo hydrolysis under certain conditions, and the benzodioxol ring might be susceptible to electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the benzodioxol, urea, and methylthio phenyl groups could potentially affect these properties .Applications De Recherche Scientifique

Urea Derivatives Synthesis and Applications

Synthesis Techniques

Urea derivatives have been synthesized using various techniques, including the Lossen rearrangement, which facilitates the conversion of carboxylic acids to ureas without racemization, demonstrating the versatility and effectiveness of synthesizing urea compounds under milder conditions. This process is noted for its environmental friendliness and cost-effectiveness, indicating potential pathways for synthesizing related compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea (Thalluri et al., 2014).

Biological Activity

Some urea derivatives have been identified as potent and selective inhibitors of HIV-1 replication, highlighting the therapeutic potential of urea compounds in antiviral research. The mode of action involves competitive inhibition with the natural substrate, indicating a specific and effective mechanism for inhibiting viral enzymes (Baba et al., 1991).

Acetylcholinesterase Inhibition

Urea compounds have also been explored for their antiacetylcholinesterase activity, with research designing flexible urea derivatives to optimize interaction with enzyme binding sites. This suggests potential applications in the development of treatments for neurodegenerative diseases, such as Alzheimer's disease (Vidaluc et al., 1995).

Inhibition of Protein Kinases

Additionally, urea derivatives have been used as inhibitors of Rho-associated protein kinases (ROCK), with specific structural modifications leading to potent inhibitory activity. This indicates their potential use in cancer therapy and the treatment of other diseases associated with ROCK activity (Pireddu et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-24-13-5-2-11(3-6-13)14(20)9-18-17(21)19-12-4-7-15-16(8-12)23-10-22-15/h2-8,14,20H,9-10H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZVTVFEKWKHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

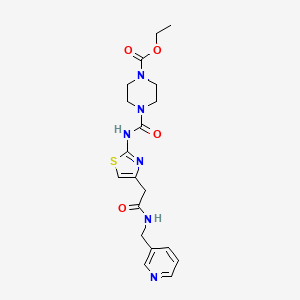

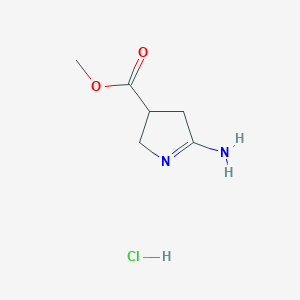

![2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid](/img/structure/B2465682.png)

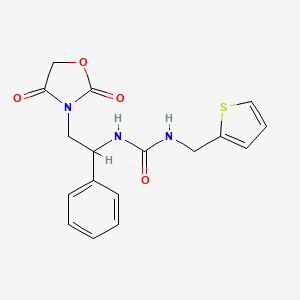

![decahydrocyclopenta[d]azepine hydrochloride](/img/structure/B2465683.png)

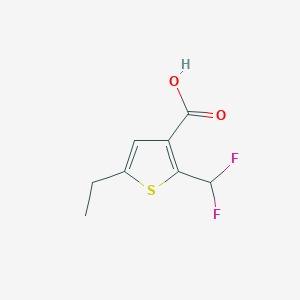

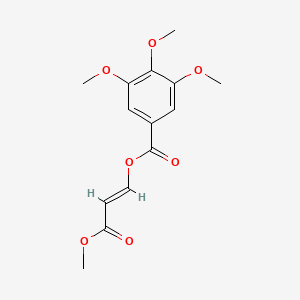

![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide](/img/structure/B2465686.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)

![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2465694.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2465700.png)

![2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2465701.png)